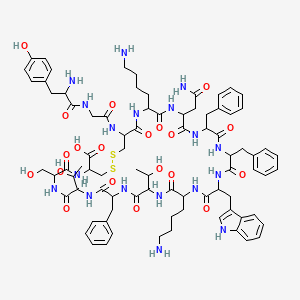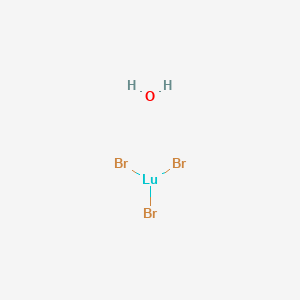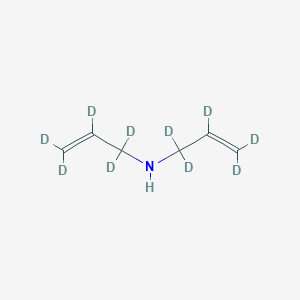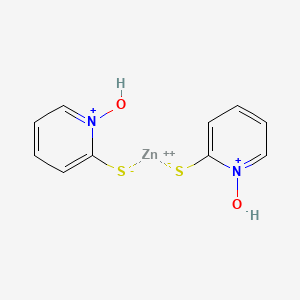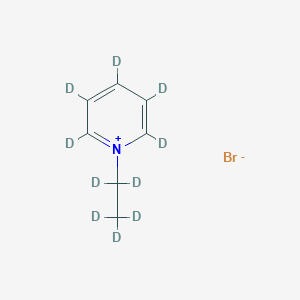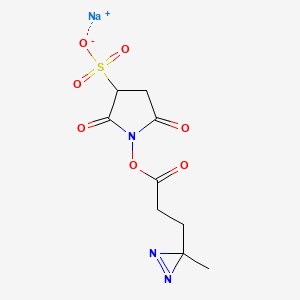
Bis(ethylcyclopentadienyl)tungsten(IV) dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(ethylcyclopentadienyl)tungsten(IV) dichloride is an organometallic compound with the empirical formula C14H18Cl2W and a molecular weight of 441.04 g/mol . This compound is known for its use as a catalyst in various chemical reactions and is characterized by its solid state at room temperature and a melting point of 156-160°C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(ethylcyclopentadienyl)tungsten(IV) dichloride typically involves the reaction of tungsten hexachloride with ethylcyclopentadiene in the presence of a reducing agent . The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(ethylcyclopentadienyl)tungsten(IV) dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tungsten compounds.
Reduction: It can be reduced to form lower oxidation state tungsten compounds.
Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the presence of a base to facilitate the exchange of ligands .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tungsten(VI) compounds, while reduction may produce tungsten(II) compounds .
Applications De Recherche Scientifique
Bis(ethylcyclopentadienyl)tungsten(IV) dichloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Bis(ethylcyclopentadienyl)tungsten(IV) dichloride involves its ability to act as a catalyst by facilitating the formation and breaking of chemical bonds. The compound interacts with molecular targets through its tungsten center, which can undergo changes in oxidation state and coordination environment . These interactions enable the compound to participate in various catalytic cycles, enhancing the efficiency of chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(cyclopentadienyl)tungsten(IV) dichloride
- Bis(isopropylcyclopentadienyl)tungsten(IV) dichloride
- Tungsten hexacarbonyl
- Tungsten(VI) chloride
Uniqueness
Bis(ethylcyclopentadienyl)tungsten(IV) dichloride is unique due to its specific ligand environment, which provides distinct electronic and steric properties compared to other tungsten compounds. This uniqueness makes it particularly effective in certain catalytic applications where other compounds may not perform as well .
Propriétés
Formule moléculaire |
C14H18Cl2W |
|---|---|
Poids moléculaire |
441.0 g/mol |
InChI |
InChI=1S/2C7H9.2ClH.W/c2*1-2-7-5-3-4-6-7;;;/h2*3-6H,2H2,1H3;2*1H;/q;;;;+2/p-2 |
Clé InChI |
JDKUBQXWTUJJBD-UHFFFAOYSA-L |
SMILES canonique |
CC[C]1[CH][CH][CH][CH]1.CC[C]1[CH][CH][CH][CH]1.Cl[W]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


